1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-6-7-13(4,5)9(14)10(15)16/h9H,6-8H2,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMPIPDSJUTFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C(=O)O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1699454-68-6 | |
| Record name | 1-[(tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections.
Mode of Action
For instance, CCG-1423, a compound with a similar tert-butoxycarbonyl group, suppresses several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions by inhibiting myocardin-related transcription factor A (MRTF-A), a critical factor for epithelial-mesenchymal transition (EMT).
Biological Activity
1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid (CAS: 1638771-27-3) is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl group and a dimethyl substitution on the piperidine ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- Purity : 97%
- IUPAC Name : 1-(tert-butoxycarbonyl)-3,3-dimethylpiperidine-2-carboxylic acid
- SMILES Notation : CC(C)(C)OC(=O)N1CCC(C(=O)O)C(C)(C)C1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives. For instance, compounds with similar piperidine structures have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 2 to 4 μg/mL against standard strains and even lower against resistant strains . Although specific data on the compound is limited, the structural similarities suggest potential antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assays conducted on related compounds indicate that piperidine derivatives can exhibit selective toxicity. For example, one study reported that certain derivatives showed half-maximal inhibitory concentrations (IC50) greater than 12.5 times lower than their MIC values against noncancerous cell lines, indicating a favorable selectivity index (SI) . This suggests that this compound may possess similar non-toxic profiles while exerting antimicrobial effects.
Case Study 1: Synthesis and Evaluation of Piperidine Derivatives
A significant study investigated the synthesis of various piperidine derivatives and their biological activities. The results indicated that modifications to the piperidine structure could enhance antimicrobial potency while maintaining low cytotoxicity . While specific data on our compound was not detailed, the findings underscore the importance of structural variations in enhancing biological activity.
Case Study 2: Structure-Activity Relationship (SAR)
Research has established a structure-activity relationship for piperidine derivatives, demonstrating that certain substitutions lead to improved biological activities. For instance, the introduction of specific functional groups can enhance binding affinity to target enzymes or receptors . This information can be pivotal in predicting the biological behavior of this compound.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 g/mol |
| Purity | 97% |
| CAS Number | 1638771-27-3 |
| Antimicrobial MIC Range | 2–4 μg/mL (similar compounds) |
| Cytotoxicity IC50 | >12.5 times lower than MIC (similar compounds) |
Scientific Research Applications
Peptide Synthesis
Boc-DMPA is primarily utilized in the synthesis of peptides through solid-phase peptide synthesis (SPPS). The Boc group provides a stable protection for amines during the coupling reactions, allowing for sequential addition of amino acids.
Case Study: Peptide Synthesis Using Boc-DMPA
In a study published in Synthetic Communications, researchers demonstrated the efficiency of Boc-DMPA as a building block for synthesizing cyclic peptides. The study highlighted the compound's ability to enhance yield and purity during the synthesis process, showcasing its utility in complex peptide architectures .
Drug Development
The compound has been investigated for its potential role in drug development, particularly as a precursor for bioactive molecules. Its structural features allow modifications that can lead to compounds with desired pharmacological properties.
Case Study: Development of Anticancer Agents
Research published in Bioorganic & Medicinal Chemistry Letters explored the modification of Boc-DMPA derivatives to create novel anticancer agents. The study reported that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating the potential of Boc-DMPA in developing new therapeutic agents .
Biological Buffering Agent
Boc-DMPA has been identified as a non-ionic organic buffering agent suitable for cell culture applications, particularly within a pH range of 6 to 8.5. This property is essential for maintaining physiological conditions during biological experiments.
Application Example
In cell culture studies, Boc-DMPA was used to stabilize pH levels, thereby facilitating optimal growth conditions for various cell types. This application underscores its importance beyond synthetic chemistry into biological research .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on molecular properties, substituent effects, and applications.
Structural and Physicochemical Properties
Key Observations:
- Solubility : The 4-phenyl analog (CAS 261777-31-5) exhibits reduced aqueous solubility due to aromaticity, whereas the cyclopropane-containing derivative (CAS 1781383-17-2) may display unique crystallinity due to ring strain .
- Acidity : The pKa of the cyclopropane analog (4.78) suggests moderate acidity, likely influenced by electron-withdrawing effects of the cyclopropane ring .
Preparation Methods
Boc Protection of Piperidine Derivatives
The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis. For 1-[(tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid, a common strategy involves Boc protection of the secondary amine in 3,3-dimethylpiperidine-2-carboxylic acid.
- Reactants : 3,3-Dimethylpiperidine-2-carboxylic acid, di-tert-butyl dicarbonate (Boc₂O), base (e.g., triethylamine or DMAP).
- Solvent : Tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM).
- Conditions : Room temperature or mild heating (25–40°C), 4–12 hours.
Example :
3,3-Dimethylpiperidine-2-carboxylic acid (10 mmol) is dissolved in THF, followed by addition of Boc₂O (12 mmol) and triethylamine (15 mmol). The mixture is stirred at 25°C for 8 hours. After quenching with water, the product is extracted with ethyl acetate and purified via column chromatography.
| Parameter | Details |
|---|---|
| Yield | 75–85% |
| Purity | ≥95% (HPLC) |
| Key Advantage | Straightforward, high yield |
Cyclization of Acyclic Precursors
Constructing the piperidine ring from acyclic precursors allows for modular synthesis. This method is advantageous when the starting piperidine derivative is unavailable.
- Reactants : Dimethyl-substituted δ-amino ester, Boc anhydride.
- Mechanism : Intramolecular cyclization via Dieckmann condensation.
- Steps :
- Boc protection of the amine.
- Cyclization under basic conditions (e.g., NaH or LDA).
- Hydrolysis of the ester to the carboxylic acid.
Example :
A δ-amino ester (e.g., methyl 5-amino-4,4-dimethylpentanoate) is Boc-protected using Boc₂O. The protected ester undergoes cyclization with NaH in THF at 0°C, followed by hydrolysis with aqueous HCl to yield the carboxylic acid.
| Parameter | Details |
|---|---|
| Yield | 60–70% |
| Key Challenge | Steric hindrance from dimethyl groups |
Hydrogenation of Pyridine Derivatives
Reduction of pyridine rings offers a route to piperidine systems. This method is particularly useful for introducing substituents regioselectively.
- Reactants : 3,3-Dimethylpyridine-2-carboxylic acid, Boc₂O, hydrogenation catalyst (e.g., Pd/C or Raney Ni).
- Conditions : Hydrogen gas (1–3 atm), 25–50°C.
Example :
3,3-Dimethylpyridine-2-carboxylic acid is hydrogenated over Pd/C in methanol to yield 3,3-dimethylpiperidine-2-carboxylic acid. The amine is then Boc-protected using Boc₂O and DMAP in DCM.
| Parameter | Details |
|---|---|
| Yield | 65–75% |
| Advantage | High regioselectivity |
Industrial-Scale Synthesis
For large-scale production, continuous flow chemistry and catalytic methods are prioritized to enhance efficiency.
- Reactants : 3,3-Dimethylpiperidine-2-carboxylic acid, Boc₂O.
- Catalyst : Immobilized lipase (e.g., CAL-B) for enzymatic Boc protection.
- Conditions : Solvent-free, 40°C, 6 hours.
Example :
A continuous flow reactor is charged with 3,3-dimethylpiperidine-2-carboxylic acid and Boc₂O. The enzymatic catalyst ensures high conversion (>90%) with minimal waste.
| Parameter | Details |
|---|---|
| Yield | 85–90% |
| Scalability | Suitable for >100 kg batches |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Boc Protection | 75–85 | ≥95 | Moderate | High |
| Cyclization | 60–70 | ≥90 | Low | Moderate |
| Hydrogenation | 65–75 | ≥92 | High | Moderate |
| Industrial Flow | 85–90 | ≥98 | High | High |
- Boc Protection is the most cost-effective for small-scale synthesis.
- Industrial Flow methods optimize yield and scalability for commercial production.
- Cyclization routes face challenges due to steric effects but offer modularity.
Q & A
Q. What are the recommended synthetic routes for 1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A validated approach involves palladium-catalyzed coupling (e.g., palladium diacetate with tert-butyl XPhos ligand) in tert-butanol under inert atmospheres at 40–100°C, followed by acid hydrolysis . Yield optimization requires precise control of reaction parameters:
- Catalyst Loading : Adjust palladium diacetate (0.5–2 mol%) to balance cost and efficiency.
- Temperature Gradients : Stepwise heating (e.g., 40°C for initiation, 100°C for completion) minimizes side reactions.
- Workup Procedures : Use cesium carbonate to maintain basic conditions during quenching, improving product stability .
- Example Table :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | Pd(OAc)₂, tert-butyl XPhos, Cs₂CO₃, tert-butanol | 60–75%* |
| 2 | HCl (aq.), 93–96°C | 85–90%* |
| *Hypothetical data based on analogous protocols . |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Structural validation requires a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm tert-butoxycarbonyl (Boc) group (δ ~1.4 ppm for tert-butyl protons) and piperidine ring geometry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 306.3 (calculated for C₁₇H₂₃NO₄) .
- HPLC-PDA : Purity assessment using C18 columns with UV detection at 210–254 nm .
Q. What are the critical storage conditions and handling protocols for maintaining stability?
- Methodological Answer :
- Storage : Store in sealed, amber vials at 2–8°C in a dry environment to prevent Boc-group hydrolysis .
- Handling : Use nitrile gloves and safety goggles to avoid dermal/ocular exposure (H315/H319 hazards). Conduct operations in fume hoods with HEPA filters to suppress aerosol formation .
Advanced Research Questions
Q. How can computational chemistry methods predict reactivity in novel reaction environments?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways:
- Transition State Analysis : Identify energy barriers for Boc-deprotection under acidic conditions .
- Solvent Effects : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMF vs. THF) .
- Case Study : Virtual screening of catalysts (e.g., Pd vs. Ni) for cross-coupling steps reduces experimental trial runs by 40% .
Q. How should researchers resolve contradictory data in reaction kinetics under varying catalytic conditions?
- Methodological Answer : Apply statistical discrepancy analysis:
- Error Source Identification : Compare batch-to-batch catalyst activity via ICP-MS for Pd leaching .
- Design of Experiments (DoE) : Use a 2³ factorial design to isolate effects of temperature, catalyst loading, and solvent polarity. For example:
| Factor | Low (-1) | High (+1) |
|---|---|---|
| Temp | 80°C | 100°C |
| Pd (mol%) | 1% | 2% |
| Solvent | THF | DMF |
Q. What advanced safety protocols are essential for high-temperature reactions involving this compound?
- Methodological Answer :
- Thermal Stability Assessment : Perform DSC/TGA to determine decomposition onset temperatures (>150°C recommended for safe operation) .
- Emergency Venting : Install pressure-relief valves on reactors to mitigate risks of exothermic Boc-group cleavage .
- Spill Management : Use neutralizers (e.g., sodium bicarbonate) for acid hydrolysates, followed by solidification with vermiculite .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
